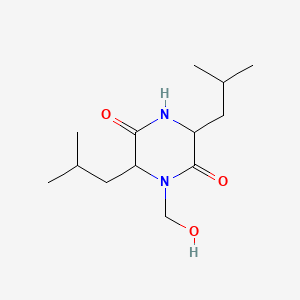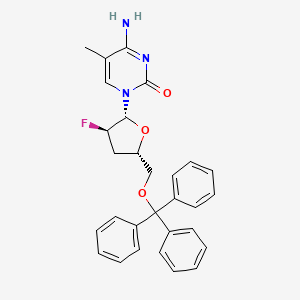
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method is the reductive amination of bio-platform molecules, where hydroxyl and aldehyde groups are converted into nitrogen-containing compounds through catalytic processes . This method can be performed using thermocatalysis, electrocatalysis, or photocatalysis, depending on the desired reaction conditions and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing renewable biomass as a starting material. The catalytic transformation of biomass into platform molecules, followed by reductive amination, offers a sustainable and cost-effective approach to producing this compound .
化学反应分析
Types of Reactions: 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials
作用机制
The mechanism of action of 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share a similar six-membered ring structure but differ in their substituents and functional groups.
Imidazole Derivatives: These heterocycles contain nitrogen atoms and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of pharmacological properties and applications in drug discovery.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
91973-10-3 |
|---|---|
分子式 |
C13H24N2O3 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)-3,6-bis(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H24N2O3/c1-8(2)5-10-13(18)15(7-16)11(6-9(3)4)12(17)14-10/h8-11,16H,5-7H2,1-4H3,(H,14,17) |
InChI 键 |
VBBSHWTZVZMKHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=O)N(C(C(=O)N1)CC(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)












![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
